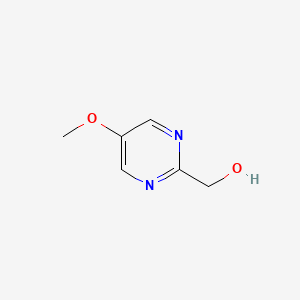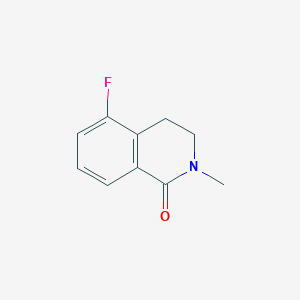
5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Descripción general
Descripción
5-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, or 5-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, is a compound that has recently been the subject of much scientific research due to its potential applications in a variety of fields. This compound has been studied for its ability to act as a catalyst in chemical synthesis, its use as a therapeutic agent, and its potential to be used as a drug target.
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
Synthesis of Fluorinated Heterocycles : A study by Wu et al. (2017) detailed the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This method facilitated the efficient synthesis of 4-fluoroisoquinolin-1(2H)-ones, demonstrating the compound's role in constructing complex molecular architectures Wu et al., 2017.
Transformation to Tetrahydroisoquinolines : Hargitai et al. (2018) reported a procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which was then used to create 1-substituted 8-amino-tetrahydroisoquinolines. These compounds serve as potential building blocks for central nervous system drug candidates, highlighting the versatility of the chemical framework Hargitai et al., 2018.
Pharmaceutical Development and Biological Applications
Sigma-2 Receptor Imaging : Tu et al. (2007) synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status in tumors, using derivatives of dihydroisoquinoline for selective targeting. This research illustrates the potential of fluorinated isoquinolines in diagnostic imaging Tu et al., 2007.
PARP Inhibitors : Safrygin et al. (2021) designed novel inhibitors of poly(ADP-ribose) polymerase (PARP) based on the 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold. These inhibitors exhibit favorable ADME characteristics for further preclinical development, showcasing the utility of this structural motif in medicinal chemistry Safrygin et al., 2021.
Propiedades
IUPAC Name |
5-fluoro-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHAXFSIKFRAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1446747.png)
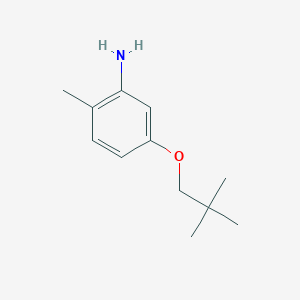
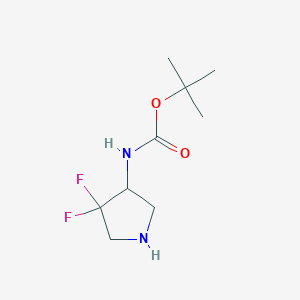
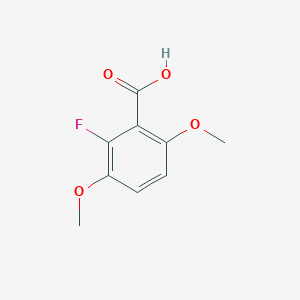
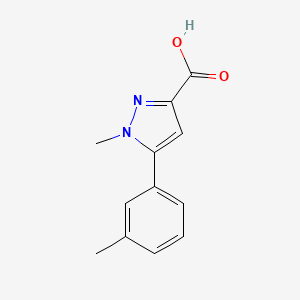
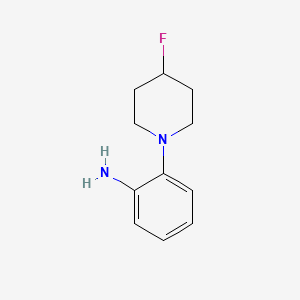
![(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine](/img/structure/B1446758.png)
![1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1446759.png)
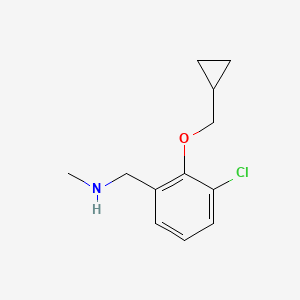
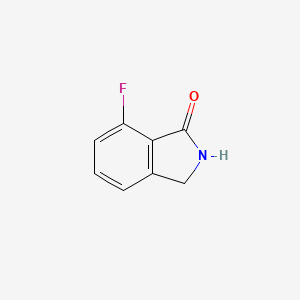
![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1446764.png)
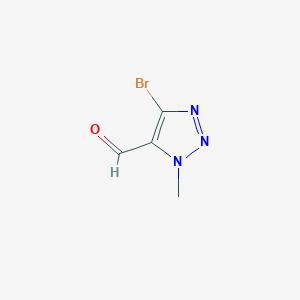
![3-(4-Cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446766.png)
